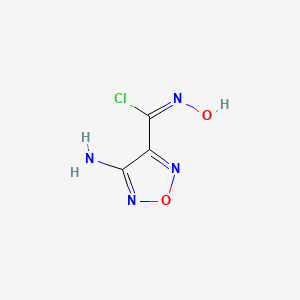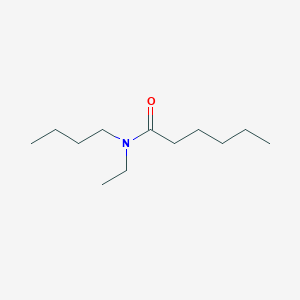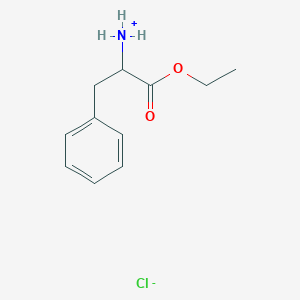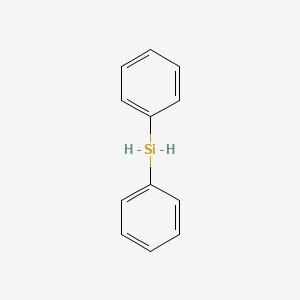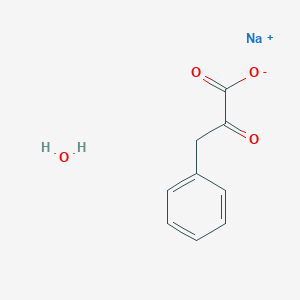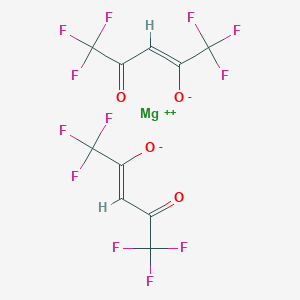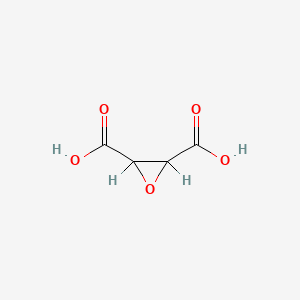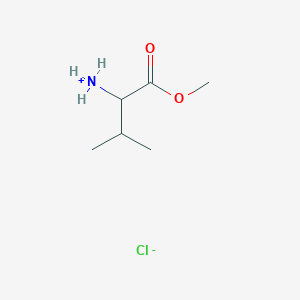
(1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “(1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride” is known as DL-Valine methyl ester hydrochloride. It is a derivative of the amino acid valine, where the carboxyl group is esterified with methanol and the amine group is protonated to form a hydrochloride salt. This compound is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
DL-Valine methyl ester hydrochloride can be synthesized through the esterification of DL-valine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves:
Esterification: DL-Valine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
Formation of Hydrochloride Salt: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of DL-Valine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of DL-valine are esterified with methanol using an acid catalyst.
Purification: The ester is purified through distillation or crystallization.
Hydrochloride Formation: The purified ester is then treated with hydrochloric acid to form the hydrochloride salt, which is further purified and dried.
化学反应分析
Types of Reactions
DL-Valine methyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of water and an acid or base catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces DL-valine and methanol.
Substitution: Produces substituted derivatives of DL-valine methyl ester.
Oxidation and Reduction: Produces oxidized or reduced forms of the compound.
科学研究应用
DL-Valine methyl ester hydrochloride is widely used in scientific research, particularly in:
Proteomics: Used as a reagent in the study of protein structures and functions.
Biochemistry: Utilized in the synthesis of peptides and other biomolecules.
Pharmaceutical Research: Investigated for its potential therapeutic applications and as a building block for drug synthesis.
作用机制
The mechanism of action of DL-Valine methyl ester hydrochloride involves its interaction with biological molecules. As an ester derivative of valine, it can be incorporated into peptides and proteins, affecting their structure and function. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various biochemical assays .
相似化合物的比较
DL-Valine methyl ester hydrochloride can be compared with other amino acid esters and hydrochloride salts. Similar compounds include:
DL-Alanine methyl ester hydrochloride: Similar ester and hydrochloride salt but derived from alanine.
DL-Leucine methyl ester hydrochloride: Similar ester and hydrochloride salt but derived from leucine.
DL-Isoleucine methyl ester hydrochloride: Similar ester and hydrochloride salt but derived from isoleucine.
Uniqueness
DL-Valine methyl ester hydrochloride is unique due to its specific structure derived from valine, which imparts distinct biochemical properties and reactivity compared to other amino acid esters .
属性
IUPAC Name |
(1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGLDBMQKZTXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-05-6 |
Source


|
| Record name | Valine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
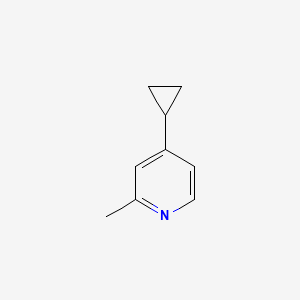
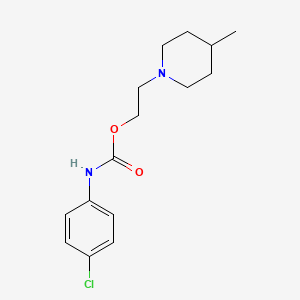
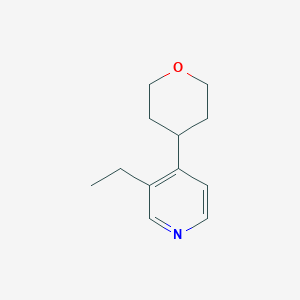
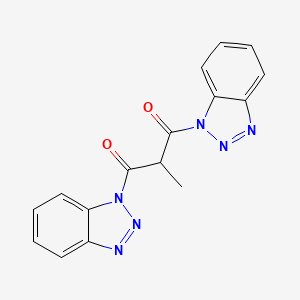
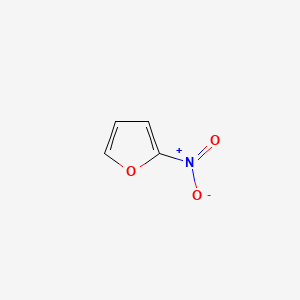
![3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B7780613.png)
![2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7780620.png)
